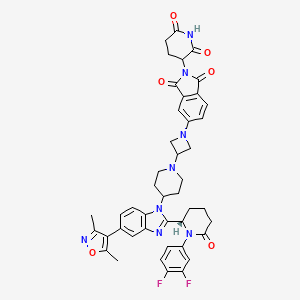

QC-182

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C44H42F2N8O6 |

|---|---|

Molekulargewicht |

816.8 g/mol |

IUPAC-Name |

5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C44H42F2N8O6/c1-23-40(24(2)60-49-23)25-6-11-35-34(18-25)47-41(36-4-3-5-39(56)52(36)28-8-10-32(45)33(46)20-28)53(35)26-14-16-50(17-15-26)29-21-51(22-29)27-7-9-30-31(19-27)44(59)54(43(30)58)37-12-13-38(55)48-42(37)57/h6-11,18-20,26,29,36-37H,3-5,12-17,21-22H2,1-2H3,(H,48,55,57)/t36-,37?/m0/s1 |

InChI-Schlüssel |

OCWNROZULZWRQM-NWDJCJOJSA-N |

Isomerische SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCN(CC6)C7CN(C7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O |

Kanonische SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCN(CC6)C7CN(C7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of RP-182 Peptide

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic 10-mer amphipathic peptide, RP-182. This immunomodulatory agent shows promise in cancer immunotherapy by targeting and reprogramming tumor-associated macrophages (TAMs).

Introduction

RP-182 is a synthetic peptide analog of host defense peptides, designed to modulate the tumor microenvironment.[1] Solid tumors are often infiltrated by TAMs, which predominantly exhibit an M2-like phenotype that promotes tumor growth and suppresses anti-tumor immunity.[1][2] RP-182 selectively targets these immunosuppressive M2-like TAMs and reprograms them towards a pro-inflammatory, anti-tumor M1-like phenotype.[1][3] This targeted approach aims to re-establish both innate and adaptive anti-tumor immune responses.[1]

Core Mechanism of Action: Targeting CD206 on M2 Macrophages

The primary mechanism of action of RP-182 involves its direct interaction with the mannose receptor, CD206, which is highly expressed on the surface of M2-like macrophages.[1][3][4][5]

Binding and Conformational Change:

RP-182 binds to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor.[3][5] This binding is specific and induces a conformational switch in the receptor.[1][4][5] This conformational change is the critical initiating event for the downstream signaling cascade.

Quantitative Data: Binding Affinity and Potency

The binding affinity of RP-182 to CD206 has been quantified, along with its efficacy in inducing cell death in M2-like macrophages.

| Parameter | Species | Value | Method |

| Dissociation Constant (KD) | Human CD206 | ~8 µM | Microscale Thermophoresis (MST) |

| Dissociation Constant (KD) | Murine CD206 | ~19 µM | Microscale Thermophoresis (MST) |

| IC50 (M2-like macrophage killing) | - | 17.6 µM | Cell Viability Assay |

Table 1: Quantitative analysis of RP-182 binding and efficacy.[1][4][6]

Downstream Signaling Pathways

Upon binding to CD206, RP-182 activates a dual-function signaling cascade, leading to both macrophage reprogramming and apoptosis of the target cells.[3][4][5]

3.1. NF-κB Signaling Activation and Pro-inflammatory Reprogramming:

RP-182-mediated activation of CD206 leads to the initiation of the canonical NF-κB signaling pathway.[1][4][5] This is a central event that drives the reprogramming of M2-like macrophages towards an M1-like phenotype. Key events in this pathway include:

-

RAC1/CDC42 Activation: RP-182 binding to CD206 initiates the activation of RAC1/CDC42 signaling.[6]

-

NF-κB Activation: This leads to the activation of the transcription factor NF-κB.[1][4][7]

-

Pro-inflammatory Cytokine Secretion: Activated NF-κB upregulates the expression and secretion of pro-inflammatory cytokines such as TNFα and IL-12.[3][7][8]

-

M1 Phenotype Shift: The altered cytokine milieu and gene expression profile result in the M2 to M1 phenotypic switch, characterized by increased expression of M1 markers like CD86.[7]

3.2. Induction of Phagocytosis, Autophagy, and Apoptosis:

Concurrently with reprogramming, RP-182 induces a sequence of cellular processes that culminate in the elimination of M2-like TAMs.[1]

-

Phagocytosis and Autophagy: The peptide triggers endocytosis, phagosome-lysosome formation, and autophagy in M2 macrophages.[1]

-

Autocrine TNFα Signaling and Apoptosis: The secreted TNFα acts in an autocrine manner, binding to the TNF receptor 1 (TNFR1).[3][4][5] This engagement of TNFR1 activates the FADD-caspase 8 axis, leading to apoptosis and selective cell death of the CD206-positive M2-like macrophages.[3][8]

Signaling Pathway Diagram

Caption: RP-182 Signaling Cascade in M2 Macrophages.

Anti-Tumor Effects

The reprogramming of TAMs by RP-182 results in a more favorable tumor microenvironment for anti-cancer immunity.[1]

-

Enhanced Innate and Adaptive Immunity: By reducing the population of immunosuppressive M2-like TAMs and increasing pro-inflammatory M1-like macrophages, RP-182 enhances both innate and adaptive anti-tumor immune responses.[1] This includes increased phagocytosis of cancer cells by the reprogrammed macrophages.[1]

-

Increased T-Cell Activity: The shift in the macrophage population leads to increased infiltration and activation of cytotoxic CD8+ T cells within the tumor.[1][9]

-

Tumor Growth Inhibition: In preclinical models, RP-182 treatment has been shown to suppress tumor growth and extend survival.[1] It also demonstrates synergistic effects when combined with chemotherapy or immune checkpoint inhibitors.[1]

Experimental Workflow for Assessing Anti-Tumor Efficacy

Caption: General Experimental Workflow for RP-182 Evaluation.

Detailed Methodologies for Key Experiments

5.1. Microscale Thermophoresis (MST)

-

Objective: To determine the binding affinity (KD) of RP-182 to recombinant CD206 protein.[6]

-

Protocol Outline:

-

A fluorescently labeled form of CD206 is maintained at a constant concentration.

-

RP-182 is titrated in a serial dilution and mixed with the labeled CD206.

-

The mixtures are loaded into capillaries.

-

An infrared laser is used to create a microscopic temperature gradient in the capillaries.

-

The movement of the fluorescently labeled CD206 along this temperature gradient (thermophoresis) is measured.

-

Binding of RP-182 to CD206 alters the thermophoretic movement.

-

The change in thermophoresis is plotted against the RP-182 concentration, and the data are fitted to a binding model to calculate the KD.[6]

-

5.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the engagement of RP-182 with endogenous CD206 in a cellular context.[1][6]

-

Protocol Outline:

-

Human or murine M2-polarized macrophages are incubated with RP-182 or a vehicle control.[1]

-

The cells are heated to a range of temperatures to induce protein denaturation and aggregation.

-

The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

-

The amount of soluble CD206 remaining at each temperature is quantified by Western blotting or other protein detection methods.

-

Binding of RP-182 to CD206 stabilizes the protein, leading to a shift in its melting curve to a higher temperature.[1]

-

5.3. Macrophage Polarization and Treatment

-

Objective: To generate M1 and M2 macrophages for in vitro assays.

-

Protocol Outline:

-

Bone marrow progenitors are harvested from mice, or peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.[1]

-

The cells are cultured in the presence of M-CSF to differentiate them into macrophages.

-

For M2 polarization, the macrophages are treated with cytokines such as IL-4.[4] For M1 polarization, cells are typically treated with LPS and IFN-γ.

-

The polarized macrophages are then treated with RP-182 for various time points depending on the specific assay.[4]

-

5.4. Phagocytosis Assay

-

Objective: To measure the effect of RP-182 on the phagocytic activity of macrophages.

-

Protocol Outline:

-

M2-polarized macrophages are treated with RP-182.[10]

-

Fluorescently labeled target cells (e.g., CFSE-labeled cancer cells) are co-cultured with the treated macrophages.[3][10]

-

After a defined incubation period, non-phagocytosed target cells are washed away.

-

The uptake of the fluorescently labeled cells by the macrophages is quantified using methods such as flow cytometry or fluorescence microscopy.[10]

-

Conclusion and Future Directions

RP-182 represents a novel immunotherapeutic strategy that selectively targets and eliminates immunosuppressive M2-like TAMs, thereby remodeling the tumor microenvironment to favor anti-tumor immunity. Its dual mechanism of reprogramming and inducing apoptosis in these cells makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with other treatments.[1] Further research and development, including the generation of more drug-like analogs with improved stability and affinity, are ongoing to translate these preclinical findings into clinical applications.[5][8][10][11][12]

References

- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]

- 3. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cpcscientific.com [cpcscientific.com]

The RP-182 Peptide and CD206 Receptor Interaction: A Technical Guide for Researchers

An In-Depth Examination of a Novel Immunomodulatory Axis

This technical guide provides a comprehensive overview of the interaction between the synthetic peptide RP-182 and the C-type lectin receptor CD206, also known as the Mannose Receptor. This interaction represents a promising therapeutic target for reprogramming immunosuppressive tumor-associated macrophages (TAMs) and enhancing anti-tumor immunity. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the binding kinetics, signaling pathways, and experimental methodologies used to characterize this novel immunomodulatory axis.

Core Interaction: RP-182 Peptide and CD206 Receptor

RP-182 is a 10-amino acid synthetic peptide derived from a conserved motif in naturally occurring host defense peptides.[1] It has been identified as a potent immunomodulatory agent that selectively targets the CD206 receptor, which is highly expressed on M2-like tumor-associated macrophages.[2][3] The binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a conformational change in the receptor, initiating a cascade of downstream signaling events.[1] This interaction leads to the reprogramming of immunosuppressive M2 macrophages towards a pro-inflammatory M1-like phenotype, induction of phagocytosis, and ultimately, apoptosis of the CD206-high TAMs.[1][2]

Quantitative Data Summary

The interaction between RP-182 and the CD206 receptor has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Species | Assay | Reference |

| Dissociation Constant (Kd) | ~8 µM | Human | Microscale Thermophoresis (MST) | [4][5] |

| Dissociation Constant (Kd) | ~19 µM | Murine | Microscale Thermophoresis (MST) | [5] |

| EC50 (Induction of closed CD206 conformation) | ~11 µM | Not Specified | Electron Microscopy | [5] |

| IC50 (M2-like macrophage cell killing) | 17.6 µM | Not Specified | Cell Viability Assay | [4] |

Table 1: Binding Affinity and Potency of RP-182

| Cell Type | Treatment | Outcome | Quantitative Measurement | Reference |

| M2-polarized Bone Marrow-Derived Macrophages (BMDMs) | RP-182 (0.1 µM, 2-24h) | CD206 Internalization, NF-κB activation, IRF7 phosphorylation | Data not quantified in source | [4] |

| M2-like Macrophages | RP-182 (3-30 µM, 24h) | Increased inflammatory factor secretion | Data not quantified in source | [4] |

| M2 BMDMs | RP-182 | Increased CD86 expression | 87.8% CD86+CD206+ cells vs 10.3% in control | [2] |

| M2 BMDMs | RP-182 | Increased TNF-α and IL-12β expression | 19.4% and 16.0% vs 4.97% and 5.74% in control, respectively | [6] |

| B16 Melanoma and KP16 Pancreatic Tumor Models (mice) | RP-182 (20 mg/kg, i.p., every other day for 2 weeks) | Inhibition of tumor growth | Significant inhibition observed | [4] |

| Pulmonary Fibrosis Mouse Model | RP-182 (20 mg/kg, i.p., once daily for 18 days) | Alleviation of pulmonary fibrosis | Significant alleviation observed | [4] |

Table 2: Cellular and In Vivo Effects of RP-182

Signaling Pathways

The binding of RP-182 to CD206 initiates a dual-action mechanism leading to both direct cell killing and reprogramming of surviving macrophages.

NF-κB Signaling and Apoptosis

Upon RP-182 binding, a conformational switch in CD206 activates the canonical NF-κB signaling pathway.[1][4] This leads to the secretion of tumor necrosis factor-alpha (TNFα). TNFα then acts in an autocrine manner, binding to its receptor (TNFR1) on the same macrophage. This engagement of TNFR1 activates a downstream cascade involving the recruitment of FADD and the subsequent activation of caspase 8, leading to apoptosis and cell death of the CD206-high macrophage.[1][7]

Figure 1: RP-182 induced NF-κB signaling leading to apoptosis.

Phagocytosis and M1 Reprogramming

In macrophages that do not undergo apoptosis, RP-182 binding to CD206 also induces phagocytosis and reprogramming towards a pro-inflammatory M1-like phenotype.[1] This process involves the activation of RAC1/CDC42 signaling. The binding of RP-182 to CD206 recruits the adaptor protein GRB2, leading to the activation of the small GTPases RAC1 and CDC42, and their downstream effector, p21-activated kinase 1 (PAK1). This signaling cascade is crucial for the induction of phagocytosis.

Figure 2: Phagocytosis and M1 reprogramming pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for key experiments used to study the RP-182 and CD206 interaction.

Synthesis and Purification of RP-182 Peptide

Objective: To synthesize and purify the RP-182 peptide for in vitro and in vivo studies.

Method: Solid-Phase Peptide Synthesis (SPPS) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification.

Protocol:

-

Synthesis:

-

RP-182 and its analogs are synthesized using an automated peptide synthesizer (e.g., Liberty Blue synthesizer) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8]

-

The peptide is assembled on a Rink Amide resin.[8]

-

Amino acid activation is achieved using N,N,N′,N′-tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate.[8]

-

-

Cleavage:

-

The synthesized peptide is cleaved from the resin using a mixture of 95% trifluoroacetic acid (TFA), 2.5% tri-isopropylsilane, and 2.5% H₂O.[9]

-

-

Purification:

Microscale Thermophoresis (MST) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of the RP-182 and CD206 interaction.

Method: MST measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.

Protocol:

-

Sample Preparation:

-

A fluorescently labeled binding partner (e.g., CD206) is kept at a constant concentration.

-

The unlabeled partner (RP-182) is serially diluted to create a range of concentrations.

-

-

Measurement:

-

The labeled and unlabeled partners are mixed and incubated to reach binding equilibrium.

-

The samples are loaded into capillaries and placed in an MST instrument (e.g., Monolith NT.115).

-

An infrared laser creates a temperature gradient, and the movement of the fluorescent molecules is monitored.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the ligand concentration.

-

The data is fitted to a binding model to determine the Kd.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of RP-182 to CD206 in a cellular context.

Method: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

-

Cell Treatment:

-

Culture cells expressing CD206 (e.g., M2-polarized macrophages) to 80-90% confluency.

-

Treat one aliquot of cells with RP-182 and another with a vehicle control for 1-2 hours at 37°C.[5]

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).

-

Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by cooling to 4°C.[5]

-

-

Cell Lysis and Analysis:

-

Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble CD206 in the supernatant by Western blotting or other protein detection methods.

-

-

Data Analysis:

-

Generate a melt curve by plotting the amount of soluble protein against temperature. A shift in the melt curve in the presence of RP-182 indicates target engagement.

-

Immunofluorescence for Protein Localization

Objective: To visualize the localization of proteins involved in the signaling cascade (e.g., CD206, NF-κB).

Protocol:

-

Cell Culture and Treatment:

-

Seed macrophages on coverslips and polarize them to the M2 phenotype.

-

Treat the cells with RP-182 for the desired time.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Imaging:

-

Mount the coverslips and visualize the cells using a confocal microscope.

-

Flow Cytometry for Macrophage Phenotyping

Objective: To quantify the changes in M1 and M2 macrophage populations after RP-182 treatment.

Protocol:

-

Cell Preparation and Treatment:

-

Polarize macrophages to the M2 phenotype and treat with RP-182.

-

-

Staining:

-

Harvest the cells and stain with a panel of fluorescently conjugated antibodies against macrophage surface markers (e.g., CD11b, F4/80, CD86 for M1, CD206 for M2).

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using flow cytometry software to quantify the percentage of M1 (e.g., CD86+) and M2 (e.g., CD206+) macrophages.

-

Phagocytosis Assay

Objective: To measure the phagocytic activity of macrophages treated with RP-182.

Protocol:

-

Cell Labeling:

-

Label cancer cells with a fluorescent dye (e.g., CFSE).[9]

-

-

Co-culture:

-

Analysis:

-

Wash away non-engulfed cancer cells.

-

Analyze the percentage of macrophages that have engulfed cancer cells by flow cytometry or fluorescence microscopy.

-

Western Blotting for Signaling Proteins

Objective: To detect the activation of key signaling proteins like caspase 8 and phospho-PAK1.

Protocol:

-

Protein Extraction:

-

Lyse RP-182-treated and control macrophages to extract total protein.

-

-

Electrophoresis and Transfer:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., cleaved caspase 8, phospho-PAK1).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescence detection system.

-

Figure 3: Experimental workflow for studying RP-182 and CD206.

Conclusion

The interaction between the RP-182 peptide and the CD206 receptor presents a compelling strategy for targeted cancer immunotherapy. By selectively eliminating and reprogramming immunosuppressive tumor-associated macrophages, RP-182 can shift the tumor microenvironment towards an anti-tumor state. This technical guide provides a foundational understanding of this interaction, summarizing the key quantitative data, elucidating the downstream signaling pathways, and detailing the experimental protocols necessary for further research in this exciting field. The provided methodologies offer a robust framework for scientists and drug developers to investigate this and other novel immunomodulatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Macrophage immunofluorescence [bio-protocol.org]

- 3. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 4. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Double immunofluorescent staining of rat macrophages in formalin-fixed paraffin-embedded tissue using two monoclonal mouse antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of RP-182: A Novel Immunomodulatory Peptide for Cancer Therapy

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a First-in-Class CD206 Agonist

Abstract

RP-182 is a novel, synthetic 10-amino acid peptide that has demonstrated significant potential as a cancer immunotherapeutic agent.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of RP-182. It is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of innate immune system modulation for oncology. RP-182 selectively targets the mannose receptor (CD206) on M2-like tumor-associated macrophages (TAMs), inducing a conformational switch that triggers a dual anti-tumor response: apoptosis of the immunosuppressive M2-like TAMs and their reprogramming towards a pro-inflammatory, anti-tumor M1-like phenotype.[1][3][4] This whitepaper will detail the preclinical data supporting these mechanisms, outline key experimental protocols, and visualize the underlying biological pathways and developmental logic.

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and metastasis.[5] Tumor-associated macrophages (TAMs) are a major component of the TME and are often polarized towards an M2-like phenotype, which promotes tumor growth, angiogenesis, and suppresses the adaptive immune response.[5] Consequently, strategies to deplete or repolarize M2-like TAMs are of significant therapeutic interest. RP-182 emerged from an in silico biophysical homology screening of naturally occurring host defense peptides (HDPs) and innate defense regulators (IDRs), which are known for their immunomodulatory properties.[5] This effort led to the identification of RP-182 as a potent and selective agonist of CD206, a canonical biomarker for M2-polarized TAMs.

Discovery and Optimization of RP-182

RP-182 is a 10-mer synthetic peptide (sequence: KFRKAFKRFF) designed to mimic conserved motifs in HDPs.[1][6] While the parent peptide, referred to as RP-182, 1, demonstrated promising anti-tumor activity, it possessed a short plasma half-life of less than 10 minutes, making it a challenging drug candidate.[1][7] To address this, a series of fatty acid derivatizations and cyclic derivatives were synthesized and evaluated.[1] A fatty acid-derivatized analog, 1a [RP-182-PEG3-K(palmitic acid)], not only exhibited improved stability but also showed increased affinity for the CD206 receptor.[1] This enhanced affinity is attributed to favorable interactions with a hydrophobic binding motif within CD206.[1]

Mechanism of Action: A Dual Approach to TAM Modulation

RP-182 exerts its anti-tumor effects through a dual mechanism of action, both of which are initiated by its binding to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor on CD206high M2-like TAMs.[1][8]

3.1. Induction of Apoptosis in M2-like TAMs: Upon binding to CD206, RP-182 induces a conformational change in the receptor, activating canonical NF-κB signaling.[1][3] This leads to the secretion of tumor necrosis factor-alpha (TNFα), which then acts in an autocrine fashion to activate the TNF receptor 1 (TNFR1).[1][3] The activation of the TNFR1–FADD–caspase 8 axis ultimately results in the selective apoptosis of CD206-positive M2-like macrophages.[7][8]

3.2. Reprogramming of M2-like TAMs to an M1-like Phenotype: In TAMs that do not undergo apoptosis, RP-182 induces a phenotypic switch from an immunosuppressive M2-like state to a pro-inflammatory M1-like state.[1][4] This reprogramming is characterized by:

-

Increased Phagocytosis: RP-182 enhances the phagocytic capacity of TAMs, leading to increased engulfment of cancer cells.[1][9]

-

Autophagy Induction: The peptide also triggers autophagy within the TAMs.[1][4]

-

Pro-inflammatory Cytokine Secretion: Reprogrammed macrophages secrete pro-inflammatory cytokines such as IFNα and IL-12.[1]

This dual action of depleting immunosuppressive TAMs while simultaneously converting a subset into anti-tumor effectors results in a more robust and comprehensive anti-cancer immune response.

Signaling Pathway of RP-182

Quantitative Preclinical Data

The preclinical evaluation of RP-182 and its analogs has generated significant quantitative data supporting its therapeutic potential.

Table 1: In Vitro Activity of RP-182 and Analogs

| Compound | Target Binding (Kd) | Cell Killing IC50 (CD206high M2-like macrophages) |

| RP-182 | ~8 µM (human CD206)[3][10] | 17.6 µM[3] |

| RP-182-PEG3-K(palmitic acid) (1a) | Not specified, but increased affinity over parent | 3.2 µM[7] |

| RP-182-NH-(CH2)10CONH2 (1f) | Not specified | 4.01 µM[7] |

| Cyclic peptide 1c | Not specified | 11.1 µM[7] |

Table 2: In Vivo Efficacy of RP-182

| Cancer Model | Treatment Regimen | Outcome |

| B16 Melanoma | 20 mg/kg, i.p., every other day for 2 weeks | Significant tumor growth inhibition[3] |

| KP16 Pancreatic Cancer | 20 mg/kg, i.p., every other day for 2 weeks | Significant tumor growth inhibition[3] |

| KPC Pancreatic Cancer | Not specified | Improved tumor control and innate immune surveillance[1] |

| CD206high Patient-Derived Xenografts | Not specified | Suppressed tumor growth[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of RP-182.

5.1. Cancer Cell Phagocytosis Assay

This assay quantifies the engulfment of cancer cells by macrophages following treatment with RP-182 or its analogs.

-

Cancer Cell Labeling: Cancer cells (e.g., KPC) are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a green fluorescent dye.[7]

-

Macrophage Treatment: M2-polarized bone marrow-derived macrophages (BMDMs) are treated with the test compound (e.g., 0.1 µM RP-182 or analog) for 2 hours.[7]

-

Co-culture: CFSE-labeled cancer cells are added to the treated macrophages and co-cultured for 6 hours.[7]

-

Analysis: Excess cancer cells are washed away. The percentage of macrophages containing green fluorescence (indicating phagocytosis) is quantified using flow cytometry or visualized by live microscopy.[7]

Experimental Workflow for Phagocytosis Assay

5.2. In Silico Docking Studies

Computational modeling was employed to understand the interaction between RP-182 and the CD206 receptor.

-

Software: The Molecular Operating Environment (MOE) program was utilized for protein-protein docking simulations.[1]

-

Protein Structure: The three-dimensional structure of the CRD5 of CD206 was generated using AlphaFold 2.[1]

-

Docking Simulation: The default parameters in the protein-protein dock module in MOE with hydrophobic patch potential were applied to predict the binding poses of RP-182 and its analogs to the CRD5 of CD206.[1]

Logical Framework for RP-182 Development

The development of RP-182 followed a logical progression from initial discovery to preclinical validation and optimization.

Conclusion and Future Directions

RP-182 represents a promising, first-in-class immunotherapeutic agent that selectively targets and modulates the function of M2-like TAMs. Its dual mechanism of inducing apoptosis and reprogramming these immunosuppressive cells into anti-tumor effectors offers a novel strategy to alter the tumor microenvironment in favor of tumor rejection. The development of optimized analogs with improved pharmacokinetic properties, such as the fatty acid-derivatized peptide 1a, has paved the way for further preclinical development and potential clinical translation.[1] Future work will likely focus on comprehensive IND-enabling studies, including toxicology and pharmacokinetics, to support the initiation of clinical trials in patients with solid tumors characterized by high CD206+ TAM infiltration. The combination of RP-182 or its analogs with other immunotherapies, such as checkpoint inhibitors, or with standard chemotherapy, also presents a compelling avenue for future investigation.[4][5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. RP-182 peptide [novoprolabs.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]

- 10. researchgate.net [researchgate.net]

The Role of RP-182 in Reprogramming M2 Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor-associated macrophages (TAMs) predominantly exhibit an M2-like phenotype, which contributes to an immunosuppressive tumor microenvironment and promotes tumor progression. RP-182, a synthetic 10-mer amphipathic peptide, has emerged as a promising immunotherapeutic agent capable of reprogramming these protumorigenic M2 macrophages into a proinflammatory, antitumor M1-like phenotype. This technical guide provides an in-depth overview of the mechanism of action of RP-182, focusing on its role in macrophage reprogramming. We will detail the signaling pathways involved, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays used to evaluate its function.

Introduction

The plasticity of macrophages allows them to adopt distinct functional phenotypes in response to microenvironmental cues. In the context of cancer, TAMs are often skewed towards an M2 polarization state, characterized by the expression of scavenger receptors like the mannose receptor (CD206), and the secretion of anti-inflammatory cytokines, which collectively foster tumor growth, angiogenesis, and metastasis. Reversing this immunosuppressive phenotype represents a key therapeutic strategy in oncology. RP-182 is a novel synthetic peptide designed to selectively target and reprogram these M2-like TAMs.

Mechanism of Action of RP-182

RP-182 exerts its reprogramming effects on M2 macrophages through a multi-faceted mechanism initiated by its binding to the CD206 receptor.

Binding to CD206 and Initiation of Signaling

RP-182, a synthetic analog of host defense peptides, selectively binds to the mannose receptor CD206, which is highly expressed on M2-like macrophages.[1] This interaction induces a conformational change in the CD206 receptor, triggering downstream signaling cascades.

Signaling Pathways

The activation of CD206 by RP-182 initiates a signaling cascade that leads to the reprogramming of M2 macrophages. This involves the activation of the NF-κB pathway and the induction of a pro-inflammatory response.

Signaling Pathway of RP-182 in M2 Macrophage Reprogramming

References

The Structural and Functional Landscape of the RP-182 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RP-182 peptide is a synthetic, 10-amino acid immunomodulatory agent that has garnered significant interest for its potential in cancer immunotherapy.[1][2][3] This technical guide provides a comprehensive overview of the structural characteristics of RP-182, its mechanism of action, and the experimental protocols used for its characterization. RP-182's ability to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype underscores its therapeutic promise.[1][2][3] This document consolidates available quantitative data, details key experimental methodologies, and visualizes the complex biological pathways and workflows associated with RP-182 research.

Core Structural Characteristics

The RP-182 peptide is a linear, 10-mer peptide with the amino acid sequence H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH (KFRKAFKRFF).[4] It is characterized as a synthetic, amphipathic, and α-helical peptide.[4][5] This amphipathic nature, with distinct hydrophobic and cationic surfaces, is crucial for its biological activity.[4] A three-dimensional model generated using PyMOL illustrates this topological feature, with hydrophobic surfaces shown in golden-gray and cationic surfaces in blue.[4] While detailed quantitative structural data from techniques like circular dichroism (percentage helicity), NMR spectroscopy (atomic coordinates), or X-ray crystallography are not extensively available in the public domain, its α-helical conformation is a consistently reported characteristic.[4][5]

Physicochemical Properties

| Property | Value/Description | Source |

| Amino Acid Sequence | KFRKAFKRFF | [4] |

| Peptide Length | 10 amino acids | [4][5] |

| Secondary Structure | α-helical | [4][5] |

| Key Feature | Amphipathic | [4] |

Mechanism of Action and Signaling Pathways

RP-182 exerts its immunomodulatory effects by targeting the mannose receptor (CD206) on the surface of M2-like macrophages.[1][6] The binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a conformational change in the receptor.[4] This conformational switch is the initiating event for a cascade of downstream signaling pathways.[1][6]

The primary signaling pathway activated by RP-182 is the canonical NF-κB pathway.[6][7] This activation leads to a dual function:

-

Induction of Apoptosis: Activation of NF-κB triggers the secretion of tumor necrosis factor-alpha (TNFα). TNFα then acts in an autocrine manner, binding to the TNF receptor 1 (TNFR1). This engagement of TNFR1 leads to the activation of caspase 8, culminating in apoptosis and cell death of the M2-like macrophages.[6][7]

-

Macrophage Reprogramming and Phagocytosis: In macrophages that do not undergo apoptosis, RP-182 induces a shift from the M2 to an M1-like phenotype.[1] This reprogramming is characterized by the secretion of pro-inflammatory cytokines and an enhanced capacity for phagocytosis, including the engulfment of cancer cells.[1][2]

Signaling Pathway Diagram

Caption: Signaling cascade initiated by RP-182 binding to CD206.

Quantitative Biological Activity

The interaction of RP-182 with its target and its subsequent cellular effects have been quantified in several studies.

| Parameter | Value | Species | Cell Type | Source |

| Dissociation Constant (Kd) for CD206 | ~8 µM | Human | - | [6][8] |

| Dissociation Constant (Kd) for CD206 | ~19 µM | Murine | - | [8] |

| IC50 for Cell Killing | 17.6 µM | - | CD206high M2-like macrophages | [6] |

Experimental Protocols

The characterization of RP-182 and its interaction with CD206 relies on several key biophysical and cell-based assays.

Peptide Synthesis

RP-182 and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS).[5]

General Protocol:

-

Resin and Linker: A Rink Amide resin is commonly used, with a linker such as S-tritylmercaptopropionic acid.[5]

-

Amino Acid Coupling: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for the sequential coupling of amino acids.[5] An activating agent like N,N,N',N'-tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate is used.[5]

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5]

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Analysis: The final product is analyzed by mass spectrometry to confirm its identity and purity.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of RP-182 with its target protein, CD206, in a cellular context.[1] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

General Protocol:

-

Cell Treatment: Cells expressing CD206 are treated with RP-182 or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

-

Protein Detection: The amount of soluble CD206 in the supernatant is quantified, typically by Western blotting.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of RP-182 indicates target engagement.

Microscale Thermophoresis (MST)

MST is a technique used to quantify the binding affinity between RP-182 and CD206.[8] It measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.

General Protocol:

-

Labeling: One of the binding partners (typically the protein, CD206) is fluorescently labeled.

-

Serial Dilution: A serial dilution of the unlabeled binding partner (RP-182) is prepared.

-

Incubation: The labeled protein is mixed with the different concentrations of the unlabeled peptide and incubated to reach binding equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient. The movement of the fluorescently labeled protein is monitored.

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[5]

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and characterization of RP-182.

Conclusion

The RP-182 peptide represents a promising avenue for cancer immunotherapy through its targeted action on M2-like macrophages. Its well-defined primary structure and amphipathic α-helical nature are key to its function. While more detailed high-resolution structural data would further elucidate its precise binding mode, the existing body of evidence strongly supports its mechanism of action through CD206 engagement and subsequent NF-κB activation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of RP-182 and related immunomodulatory peptides. The quantitative data presented herein serves as a benchmark for future studies aimed at optimizing the therapeutic potential of this novel peptide.

References

- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

RP-182: A Host Defense Peptide Mimetic Reprogramming the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RP-182 is a synthetic, 10-amino acid host defense peptide (HDP) mimetic that has emerged as a promising immunomodulatory agent for cancer therapy.[1][2][3] It selectively targets the mannose receptor (CD206) expressed on M2-like tumor-associated macrophages (TAMs), a key cell population responsible for creating an immunosuppressive tumor microenvironment.[1][2][3] By binding to CD206, RP-182 induces a conformational change in the receptor, triggering a cascade of downstream signaling events that reprogram these protumor macrophages into a proinflammatory, antitumor M1-like phenotype.[1][2][4] This guide provides a comprehensive overview of the core biology, mechanism of action, and preclinical efficacy of RP-182, presenting key data and experimental methodologies to support further research and development.

Core Mechanism of Action: Targeting CD206 on M2 Macrophages

RP-182 acts as a molecular switch, converting immunosuppressive M2-like TAMs into potent antitumor effector cells.[4][5] Its primary target is the C-type lectin receptor, CD206, which is highly expressed on M2 macrophages.[2][6] The binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 initiates a dual-function signaling cascade.[2][7]

Signaling Pathways Activated by RP-182

Upon binding to CD206, RP-182 activates canonical NF-κB signaling.[2][7][8] This leads to the secretion of proinflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα).[2][7] The secreted TNFα then acts in an autocrine fashion, binding to the TNF receptor 1 (TNFR1) on the same macrophage.[2][7] This autocrine loop further amplifies the inflammatory response and activates the caspase 8-mediated apoptotic pathway, leading to the selective elimination of CD206-high M2-like TAMs.[2][7]

In parallel to inducing apoptosis, RP-182-mediated CD206 activation also promotes phagocytosis, autophagy, and the reprogramming of surviving M2 macrophages into an M1-like phenotype.[1][2][7] This reprogramming is characterized by the increased expression of M1 markers like CD86 and the secretion of proinflammatory cytokines such as IL-12 and IFNα.[7][9]

Figure 1: RP-182 Signaling Cascade in M2 Macrophages.

Quantitative Biological Activity of RP-182

The biological activity of RP-182 has been quantified through various in vitro assays, demonstrating its potency and selectivity for CD206-expressing cells.

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (Kd) | ~8 µM | Human | Microscale Thermophoresis (MST) | [8][10] |

| ~19 µM | Murine | Microscale Thermophoresis (MST) | [1][10] | |

| IC50 (M2 Macrophage Killing) | 17.6 µM | Murine | Cell Viability Assay | [8] |

| Cancer Cell Phagocytosis | 28.2% to 46.6% increase | Murine & Human | Phagocytosis Assay | [11] |

| M2 to M1 Reprogramming | 87.8% CD86+CD206+ population | Murine | Flow Cytometry | [1] |

Preclinical Efficacy in Cancer Models

RP-182 has demonstrated significant antitumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with other treatments.[1][4] In syngeneic and autochthonous murine cancer models, RP-182 suppressed tumor growth and extended survival.[1] Its efficacy has been observed in models of pancreatic cancer, melanoma, colon cancer, breast cancer, and prostate cancer.[5][12] Furthermore, RP-182 has been shown to enhance the efficacy of chemotherapy and immune checkpoint inhibitors.[1][4]

Experimental Protocols

Cell Viability Assay

To determine the cytotoxic effect of RP-182 on M2-polarized macrophages, a LIVE/DEAD Viability/Cytotoxicity assay can be employed.[2]

-

Cell Seeding: Seed M2-polarized bone marrow-derived macrophages (BMDMs) in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of RP-182 (e.g., 1 nM to 1 mM) for 48 hours.[8]

-

Staining: Add a solution containing calcein-AM (for live cells) and ethidium homodimer-1 (for dead cells) to each well and incubate.

-

Imaging and Analysis: Acquire fluorescence images using a high-content imaging system. The ratio of dead to live cells is calculated to determine the IC50 value.

Figure 2: Workflow for Cell Viability Assay.

Phagocytosis Assay

To quantify the effect of RP-182 on the phagocytic activity of M2 macrophages, a CFSE-based assay can be utilized.[9][11]

-

Cancer Cell Labeling: Label cancer cells with carboxyfluorescein succinimidyl ester (CFSE).[9]

-

Macrophage Treatment: Treat M2-polarized BMDMs with RP-182 (e.g., 0.1 µM) for 2 hours.[9]

-

Co-culture: Add the CFSE-labeled cancer cells to the treated macrophages and co-culture for 6 hours.[9]

-

Washing: Wash away non-engulfed cancer cells.

-

Analysis: Analyze the percentage of CFSE-positive macrophages via flow cytometry or fluorescence microscopy.[11]

Figure 3: Workflow for Phagocytosis Assay.

Future Directions and Considerations

While RP-182 has shown considerable promise, further research is warranted. The development of analogs with improved stability and pharmacokinetic profiles is an active area of investigation.[7][13] For instance, fatty acid derivatization of RP-182 has been shown to improve its stability and affinity for CD206.[2][7][9] The short plasma half-life of the parent peptide (less than 10 minutes) is a key challenge for clinical translation.[7] Continued exploration of combination therapies and the potential application of RP-182 in non-cancerous inflammatory and fibrotic diseases are also exciting avenues for future research.[4][12]

Conclusion

RP-182 represents a novel and promising strategy in cancer immunotherapy. By selectively targeting and reprogramming immunosuppressive M2-like TAMs, it has the potential to overcome a major mechanism of immune evasion in the tumor microenvironment. The data presented in this guide underscore the potent antitumor activity of RP-182 and provide a foundation for its continued development as a therapeutic agent. The detailed methodologies and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this host defense peptide mimetic.

References

- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NIH, Tuskegee Researchers Develop Potential New Type of Immunotherapy Across Cancers and Many Other Diseases | National Center for Advancing Translational Sciences [ncats.nih.gov]

- 5. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]

- 6. Depletion of Mannose Receptor–Positive Tumor-associated Macrophages via a Peptide-targeted Star-shaped Polyglutamate Inhibits Breast Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Signaling Pathways Activated by RP-182 Binding to the Mannose Receptor (CD206)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthetic peptide RP-182 represents a novel immunomodulatory agent that targets the mannose receptor (CD206), a C-type lectin predominantly expressed on M2-like tumor-associated macrophages (TAMs). By binding to CD206, RP-182 initiates a conformational change in the receptor, triggering a cascade of downstream signaling events.[1][2] This whitepaper provides an in-depth technical guide to the core signaling pathways activated by this interaction. It details the dual mechanism of action involving induction of apoptosis and reprogramming of macrophages toward a pro-inflammatory M1-like phenotype.[3] Quantitative binding and activity data are summarized, key experimental protocols are detailed, and the signaling architecture is visualized through comprehensive diagrams.

Introduction

Tumor-associated macrophages, particularly the immunosuppressive M2-like phenotype, are critical components of the tumor microenvironment that promote tumor progression, metastasis, and resistance to therapy.[2] The mannose receptor, CD206, is highly expressed on these M2-like TAMs, making it a prime target for therapeutic intervention.[4][5] RP-182, a 10-amino acid synthetic peptide, was developed to selectively engage CD206 and modulate TAM function.[3][6]

Binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a significant conformational switch from an open, elongated state to a closed, globular form.[7] This event is the linchpin for initiating two distinct but interconnected signaling cascades that culminate in either the selective apoptosis of CD206high TAMs or their functional reprogramming into anti-tumor M1-like macrophages.[8][9]

Quantitative Data: Binding Affinity and Cellular Activity

The interaction between RP-182 and CD206, along with its downstream functional consequences, has been quantitatively characterized through various biophysical and cell-based assays. The key parameters are summarized below.

| Parameter | Species | Value | Method | Reference |

| Dissociation Constant (Kd) | Human | ~8 µM | Microscale Thermophoresis (MST) | [7][8] |

| Murine | ~19 µM | Microscale Thermophoresis (MST) | [7] | |

| IC50 (M2 Macrophage Killing) | Murine | 17.6 µM | Cell Viability Assay (48h) | [8] |

| Effective Concentration | Murine | 0.1 µM (2-24h) | NF-κB Activation & IRF7 Phosphorylation | [8] |

| Murine | 3-30 µM (24h) | Inflammatory Factor Secretion | [8] |

Core Signaling Pathways

Upon binding to CD206, RP-182 activates a dual-pronged signaling cascade. One branch drives apoptosis through canonical NF-κB signaling, while the other promotes phagocytosis and M1 reprogramming via RAC1/CDC42 activation.

Pathway 1: NF-κB-Mediated Apoptosis

This pathway is a primary mechanism for the depletion of immunosuppressive CD206high TAMs.

-

Receptor Activation : RP-182 binds to CD206, inducing a conformational change.[1][8]

-

Canonical NF-κB Activation : The conformational switch activates the canonical NF-κB signaling pathway, potentially through a MyD88-dependent mechanism.[8][10]

-

TNFα Secretion : Activated NF-κB translocates to the nucleus and drives the transcription and subsequent secretion of Tumor Necrosis Factor-alpha (TNFα).[3][8]

-

Autocrine TNFR1 Activation : Secreted TNFα binds to its receptor, TNFR1, on the same cell in an autocrine loop.[3][8]

-

Caspase 8 Activation & Apoptosis : TNFR1 activation recruits the FADD adaptor protein, leading to the cleavage and activation of Caspase 8, a key initiator of the extrinsic apoptosis pathway.[3][11] This ultimately results in programmed cell death of the CD206high macrophage.[2][8]

Pathway 2: RAC1/CDC42-Mediated Phagocytosis and Reprogramming

In parallel, RP-182 stimulates pathways that reprogram surviving macrophages towards a pro-inflammatory, anti-tumor state.

-

RAC1/CDC42 Activation : Binding of RP-182 to CD206 initiates the activation of the Rho-family small GTPases RAC1 and CDC42.[7]

-

IQGAP1 Recruitment : This leads to the recruitment of the scaffolding protein IQGAP1 to the CD206 complex at the cell membrane.[7]

-

PAK1 Phosphorylation : Activated RAC1/CDC42 leads to the phosphorylation and activation of p21-activated kinase 1 (PAK1).[7]

-

Phagocytosis & Endocytosis : The RAC1/CDC42/PAK1 axis is a critical regulator of cytoskeletal rearrangement, driving the processes of endocytosis and phagocytosis.[1][7][12] This enhances the macrophage's ability to engulf cellular debris and cancer cells.[6][9]

-

IRF7 Activation : RP-182 treatment also increases the phosphorylation of Interferon Regulatory Factor 7 (IRF7), a key transcription factor in the innate immune response, suggesting activation of endosomal pattern recognition receptor signaling following internalization.[3][8]

Experimental Protocols

The elucidation of these pathways relied on a combination of biophysical, biochemical, and cell biology techniques.

Microscale Thermophoresis (MST)

-

Objective : To determine the binding affinity (Kd) of RP-182 to recombinant CD206 protein.

-

Methodology :

-

Recombinant human or murine CD206 protein is labeled with a fluorescent dye (e.g., NHS-red).

-

A constant concentration of labeled CD206 is incubated with a serial dilution of unlabeled RP-182 peptide.

-

Samples are loaded into glass capillaries and placed in the MST instrument.

-

An infrared laser creates a microscopic temperature gradient in the capillaries.

-

The movement of the fluorescently labeled protein along this gradient (thermophoresis) is measured. This movement changes upon ligand binding.

-

The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding curve to calculate the Kd.[7]

-

Immunofluorescence for Phagocytosis and Apoptosis

-

Objective : To visualize and quantify the induction of phagocytosis, autophagy, and apoptosis in macrophages.

-

Methodology :

-

Bone marrow-derived macrophages (BMDMs) are polarized to an M2 phenotype (e.g., using IL-4).

-

Cells are treated with RP-182 or a vehicle control for specified time points (e.g., 2-24 hours).

-

After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with primary antibodies specific for markers of interest:

-

Cells are washed and incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

Images are acquired using a fluorescence microscope, and the intensity or number of positive cells is quantified using image analysis software.

-

Workflow for Assessing RP-182 Activity

The general workflow for testing the cellular effects of RP-182 involves several sequential steps from cell culture to endpoint analysis.

References

- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Depletion of Mannose Receptor–Positive Tumor-associated Macrophages via a Peptide-targeted Star-shaped Polyglutamate Inhibits Breast Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reestablishing Antitumor Immune Responses in Prostate Cancer - American Urological Association [auanews.net]

Initial In Vitro Efficacy of RP-182: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies on the efficacy of RP-182, a synthetic immunomodulatory peptide. RP-182 demonstrates a novel mechanism of action by targeting the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[1][2] This interaction reprograms these immunosuppressive cells into an anti-tumor M1-like phenotype, thereby enhancing both innate and adaptive immune responses against cancer.[3] This document summarizes key quantitative data, details experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Efficacy Data

The in vitro efficacy of RP-182 has been quantified through various assays, establishing its binding affinity, dose-dependent activity, and selective effects on M2-polarized macrophages.

| Parameter | Species | Value | Description |

| Binding Affinity (Kd) | Human | ~8 µM | Dissociation constant for the binding of RP-182 to recombinant human CD206, as determined by microscale thermophoresis (MST).[4] |

| Murine | ~19 µM | Dissociation constant for the binding of RP-182 to recombinant murine CD206.[4] | |

| IC50 | Human M2-like Macrophages | 1.1 µM | Half-maximal inhibitory concentration for the reduction of M2-polarized human macrophages after 48 hours of exposure.[3] |

| Murine M2-like Macrophages | 3.4 µM | Half-maximal inhibitory concentration for the reduction of M2-polarized murine macrophages after 48 hours of exposure.[3] | |

| CD206high M2-like Macrophages | 17.6 µM | Half-maximal inhibitory concentration for inducing cell killing through the MyD88/NF-κB pathway after 48 hours of treatment.[1] | |

| Effective Concentration | Murine M2 Macrophages | 0.1 µM | Concentration at which RP-182 was shown to internalize CD206, activate NF-κB, and increase IRF7 phosphorylation in IL-4-polarized M2 bone marrow-derived macrophages over a 2-24 hour period.[1] |

| Murine M2 Macrophages | 3-30 µM | Concentration range that increased the secretion of inflammatory factors by macrophages over 24 hours, indicating immune reprogramming.[1] |

Core Signaling Pathway of RP-182

RP-182 exerts its anti-tumor effects by binding to the CD206 receptor on M2-like macrophages. This binding event triggers a conformational change in the receptor, initiating a downstream signaling cascade that results in the reprogramming of the macrophage phenotype and induction of apoptosis.[1][3]

References

The Anti-Tumor Properties of RP-182: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor properties of RP-182, a synthetic immunomodulatory peptide. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.

Introduction

RP-182 is a 10-amino acid synthetic peptide that has demonstrated significant anti-tumor effects in various preclinical cancer models, including pancreatic, melanoma, colon, breast, and prostate cancer.[1][2] It functions by targeting and activating the mannose receptor (CD206) on tumor-associated macrophages (TAMs), thereby reprogramming these immunosuppressive cells into an anti-tumor M1-like phenotype.[2][3][4][5] This guide explores the molecular interactions and cellular consequences of RP-182 treatment, providing a foundational resource for researchers in the field of cancer immunotherapy.

Mechanism of Action

RP-182 exerts its anti-tumor effects through a dual mechanism of action that is dependent on its binding to the CD206 receptor, specifically the carbohydrate recognition domain 5 (CRD5).[3] This interaction initiates a cascade of intracellular events leading to both the elimination of immunosuppressive M2-like macrophages and the promotion of an anti-tumor immune response.

Upon binding to CD206, RP-182 induces a conformational change in the receptor, which triggers two primary signaling pathways:

-

NF-κB Signaling and Apoptosis: RP-182 activates the canonical NF-κB signaling pathway, leading to the secretion of TNFα.[1][3] This, in turn, results in autocrine activation of the TNF receptor 1 (TNFR1), activation of caspase 8, and subsequent apoptosis of the CD206-high TAMs.[1][3]

-

Macrophage Reprogramming and Phagocytosis: In macrophages that do not undergo apoptosis, RP-182 induces a shift from an M2-like to an M1-like phenotype.[3][5] This reprogramming is characterized by the secretion of pro-inflammatory cytokines and an increase in phagocytosis, including the engulfment of cancer cells.[2][3] This process is mediated by the activation of RAC1/CDC42 signaling.[5][6]

The collective result of these actions is a significant alteration of the tumor microenvironment, shifting it from an immunosuppressive to an immunostimulatory state. This enhances both innate and adaptive anti-tumor immune responses.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the bioactivity of RP-182 and its analogs.

Table 1: Binding Affinity and In Vitro Efficacy of RP-182

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) to CD206 | 8 µM | Recombinant Human CD206 | [1] |

| ~19 µM | Recombinant Murine CD206 | [6] | |

| IC50 (M2-like Macrophage Killing) | 17.6 µM | CD206-high M2-like Macrophages | [1] |

Table 2: In Vivo Efficacy of RP-182

| Animal Model | Dosage and Administration | Outcome | Reference |

| B16 Melanoma & KP16 Pancreatic | 20 mg/kg, i.p., every other day for 2 weeks | Significant inhibition of tumor growth | [1] |

| Pulmonary Fibrosis | 20 mg/kg, i.p., once daily for 18 days | Significant alleviation of pulmonary fibrosis | [1] |

Table 3: In Vitro Activity of RP-182 Analogs

| Analog | IC50 (µM) | Cell Type | Reference |

| RP-182-PEG3-K(palmitic acid) (1a) | 3.2 | CD206-high M2-like Macrophages | [7] |

| RP-182-NH-(CH2)10CONH2 (1f) | 4.01 | CD206-high M2-like Macrophages | [7] |

| Cyclic Peptide (1c) | 11.1 | CD206-high M2-like Macrophages | [7] |

Signaling Pathways and Experimental Workflows

RP-182 Signaling Pathway in M2 Macrophages

The following diagram illustrates the signaling cascade initiated by RP-182 binding to the CD206 receptor on M2-like macrophages.

Experimental Workflow for Assessing RP-182 Activity

This diagram outlines a typical experimental workflow for evaluating the anti-tumor effects of RP-182.

Detailed Experimental Protocols

In Silico Docking of RP-182 to CD206

-

Objective: To predict the binding interaction between RP-182 and the CRD5 of CD206.

-

Software: Molecular Operating Environment (MOE).[3]

-

Protocol:

-

Obtain the three-dimensional structure of the CRD5 of CD206. A model generated by AlphaFold 2 can be utilized.[3]

-

Use the protein-protein dock module in MOE with default parameters.

-

Apply a hydrophobic patch potential to guide the docking.[3]

-

Generate and analyze a sufficient number of poses (e.g., 100) to identify the most favorable binding conformations.[3]

-

Macrophage Polarization and Treatment

-

Objective: To generate and treat M2-polarized macrophages with RP-182 for downstream analysis.

-

Protocol:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice.

-

Polarize the BMDMs to an M2 phenotype using IL-4.[1]

-

Treat the IL-4-polarized M2 BMDMs with RP-182 at various concentrations (e.g., 0.1 µM to 30 µM) for specified time points (e.g., 2 to 24 hours).[1]

-

Harvest the cells for subsequent analyses such as RNA sequencing, immunofluorescence, or cytokine measurement.

-

RNA-Sequencing Analysis

-

Objective: To determine the global gene expression changes in M2 macrophages following RP-182 treatment.

-

Protocol:

-

Treat M2-polarized BMDMs with either vehicle or RP-182.

-

Isolate total RNA from the treated cells.

-

Perform RNA-sequencing to generate gene expression profiles.

-

Analyze the data to identify differentially expressed genes (DEGs) between the vehicle- and RP-182-treated groups.

-

Utilize tools like Cytoscape for functional Gene Ontology (GO) enrichment and network analysis of the DEGs.[5]

-

In Vivo Tumor Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of RP-182.

-

Protocol:

-

Utilize syngeneic or autochthonous murine cancer models (e.g., B16 melanoma, KP16 pancreatic cancer).[1][8]

-

Administer RP-182 to tumor-bearing mice via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 20 mg/kg, every other day for 2 weeks).[1]

-

Monitor tumor growth and survival of the mice.

-

RP-182 can also be tested in combination with other therapies such as chemotherapy or immune checkpoint inhibitors.[4][8]

-

Conclusion

RP-182 represents a promising therapeutic peptide with a novel mechanism of action that targets the immunosuppressive tumor microenvironment. By selectively reprogramming CD206-high TAMs, RP-182 can induce an anti-tumor immune response and inhibit tumor growth. Further research, including the development of more stable and potent analogs, is warranted to translate these preclinical findings into clinical applications.[3][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. NIH, Tuskegee Researchers Develop Potential New Type of Immunotherapy Across Cancers and Many Other Diseases | National Center for Advancing Translational Sciences [ncats.nih.gov]

- 5. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Targeting Tumor-Associated Macrophages with RP-182

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the basic principles behind targeting Tumor-Associated Macrophages (TAMs) with the synthetic peptide RP-182. It delves into the molecular mechanisms, signaling pathways, and key experimental findings related to this immunomodulatory agent.

Introduction: The Role of TAMs in the Tumor Microenvironment

Tumor-Associated Macrophages (TAMs) are a major component of the tumor microenvironment (TME) and play a crucial role in tumor progression.[1] Often polarized towards an M2-like phenotype, these macrophages contribute to an immunosuppressive milieu that fosters cancer cell growth, angiogenesis, metastasis, and resistance to therapies.[1][2] Consequently, strategies aimed at depleting or reprogramming these pro-tumoral TAMs represent a promising avenue in cancer immunotherapy.[3][4]

RP-182 is a 10-amino acid synthetic peptide (sequence: KFRKAFKRFF) derived from naturally occurring host defense peptides.[1][5][6] It is designed to selectively target and modulate the function of M2-like TAMs, thereby re-establishing an anti-tumor immune response.[7][8]

Core Principle: Selective Targeting of CD206 on M2-like TAMs

The primary mechanism of RP-182 involves its specific binding to the mannose receptor, CD206 (also known as MRC1), which is highly expressed on the surface of M2-like macrophages.[1][2][3] RP-182 binds to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor.[3] This interaction is the cornerstone of its targeted activity and initiates a cascade of downstream signaling events.

The binding of RP-182 to CD206 induces a conformational change in the receptor, which is the trigger for the subsequent intracellular signaling.[1][2][9] This targeted engagement ensures that the activity of RP-182 is largely restricted to the CD206-high M2-like TAM population, minimizing off-target effects on other immune cells.

Molecular Mechanism of Action and Signaling Pathways

Upon binding to CD206, RP-182 initiates a dual-action mechanism that leads to both the reprogramming and apoptosis of M2-like TAMs.[9][10]

3.1. Reprogramming of M2-like TAMs to a Pro-inflammatory M1-like Phenotype

RP-182-mediated activation of CD206 triggers signaling pathways that repolarize the immunosuppressive M2-like macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype.[7][8][9] This reprogramming is characterized by:

-

Activation of NF-κB Signaling: Ligation of CD206 by RP-182 leads to the activation of the canonical NF-κB signaling pathway.[9][10]

-

Secretion of Pro-inflammatory Cytokines: The activated macrophages increase the secretion of pro-inflammatory cytokines such as TNFα, IFNα, and IL-12.[9]

-

Enhanced Phagocytosis: RP-182 stimulation significantly boosts the phagocytic capacity of TAMs, including the engulfment of cancer cells.[3][9][11] This process involves the activation of RAC1/CDC42 signaling.[12]

3.2. Induction of Apoptosis in CD206-high TAMs

In parallel to reprogramming, RP-182 selectively induces apoptosis in CD206-high M2-like macrophages.[1][3][9] This depletion of the pro-tumoral TAM population is a key aspect of its anti-cancer effect. The apoptotic pathway is initiated by:

-

Autocrine TNFα Signaling: The secretion of TNFα by the reprogrammed macrophages leads to the autocrine activation of the TNF receptor 1 (TNFR1).[9][10]

-

Caspase 8 Activation: The engagement of TNFR1 activates the FADD-caspase 8 axis, leading to the cleavage and activation of caspase 8, a key initiator of apoptosis.[9][12]

The signaling cascade initiated by RP-182 binding to CD206 is multifaceted, also involving the activation of Interferon Response Factor 7 (IRF7) and the induction of autophagy, evidenced by increased expression of LC3.[3][8][12]

Signaling Pathway Diagram:

Quantitative Data Summary

The efficacy of RP-182 and its analogs has been quantified in various preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Activity of RP-182 and Analog 1a

| Parameter | RP-182 | Analog 1a (Fatty Acid Derivative) | Reference |

| CD206 Binding Affinity (Kd) | 8 µM | Improved Affinity | [10],[3] |

| M2 Macrophage Killing (IC50) | 17.6 µM | ~5-fold improved potency | [10],[3] |

| Induction of Phagocytosis | Baseline | >10-fold improvement | [3] |

| Activation of IRF7 | Baseline | >100-fold improvement | [3] |

Table 2: In Vivo Effects of RP-182 in Murine Tumor Models

| Parameter | Vehicle Control | RP-182 Treatment | Tumor Model(s) | Reference |

| Tumor Growth | Progressive Growth | Suppressed | Pancreatic, Melanoma | [3],[1],[2] |

| Survival | Baseline | Extended | Pancreatic | [1],[2] |

| Caspase 3+ TAMs | 10.9% | 72.1% | KPC Pancreatic | [13],[14] |

| RAB7+ TAMs (Phagocytosis) | 2.7% | 19.8% | KPC Pancreatic | [13],[14] |

| LAMP1+ TAMs (Lysosomes) | 3.9% | 9.2% | KPC Pancreatic | [13] |

| CD8+ T Cell Infiltration | Baseline | Increased | Not Specified | [10] |

| IFN-γ Secretion by CD8+ T cells | Baseline | Significantly Increased | Not Specified | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols employed in the study of RP-182.

5.1. In Vitro Macrophage Polarization and Treatment

Objective: To generate M1 and M2-like macrophages from bone marrow-derived macrophages (BMDMs) and assess the effects of RP-182.

Workflow:

5.2. Cancer Cell Phagocytosis Assay

-

Labeling: Label cancer cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Co-culture the CFSE-labeled cancer cells with M2-polarized macrophages that have been pre-treated with RP-182 or a vehicle control.

-

Incubation: Incubate for a defined period (e.g., 2-4 hours) to allow for phagocytosis.

-

Analysis: Analyze the percentage of macrophages that have engulfed CFSE-positive cancer cells using flow cytometry or fluorescence microscopy. The phagocytic index can be calculated as the percentage of fluorescent macrophages.[14]

5.3. In Vivo Murine Tumor Models

-

Tumor Implantation: Syngeneic tumor cells (e.g., B16 melanoma, KPC pancreatic cancer) are implanted subcutaneously or orthotopically into immunocompetent mice.[3] Alternatively, genetically engineered mouse models (GEMMs) that spontaneously develop tumors (e.g., KPC mice) are used.[1][3]

-

Treatment: Once tumors are established, mice are treated systemically (e.g., intraperitoneal injection) with RP-182, an analog, or a vehicle control according to a defined dosing schedule (e.g., daily for 18 days).[10]

-

Monitoring: Tumor growth is monitored regularly using calipers. Animal survival is also tracked.

-

Endpoint Analysis: At the end of the study, tumors are harvested for downstream analysis, including:

-

Immunohistochemistry/Immunofluorescence: To analyze the infiltration and phenotype of immune cells (e.g., CD8+ T cells, F4/80+ macrophages) and the expression of markers for apoptosis (cleaved caspase 3) and phagocytosis (RAB7, LAMP1).[13]

-

Flow Cytometry: To quantify different immune cell populations within the TME and assess their activation status.

-

Conclusion and Future Directions

RP-182 represents a novel immunotherapeutic strategy that precisely targets the pro-tumoral M2-like TAM population. By binding to CD206, it initiates a dual mechanism of reprogramming and apoptosis, effectively remodeling the tumor microenvironment from an immunosuppressive to an anti-tumoral state. This leads to enhanced innate and adaptive anti-tumor immunity, resulting in tumor growth suppression and improved survival in preclinical models.[2][7]